molecular formula C15H19BFNO3 B6210112 8-fluoro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,4-tetrahydroquinolin-2-one CAS No. 2377233-77-5

8-fluoro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,4-tetrahydroquinolin-2-one

Cat. No. B6210112
CAS RN: 2377233-77-5
M. Wt: 291.1
InChI Key:
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Description

The compound “8-fluoro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,4-tetrahydroquinolin-2-one” is a chemical compound with the molecular formula C14H19BFNO3 . It has been mentioned in patents for its potential use in inhibiting the activity of HIF2α .


Molecular Structure Analysis

The molecular structure of this compound involves a tetrahydroquinolinone core with a fluorine atom at the 8-position and a tetramethyl-1,3,2-dioxaborolan-2-yl group at the 6-position . This structure suggests potential reactivity at the boron atom and the carbonyl group of the quinolinone.


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a predicted boiling point of 380.1±42.0 °C and a predicted density of 1.17±0.1 g/cm3 . It also has a molecular weight of 279.11 .

Future Directions

The future directions for this compound could involve further exploration of its potential as a HIF2α inhibitor . This could involve more detailed studies of its mechanism of action, as well as preclinical and clinical trials to assess its efficacy and safety.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '8-fluoro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,4-tetrahydroquinolin-2-one' involves the use of a Suzuki coupling reaction between a boronic acid and a halogenated quinoline derivative. The boronic acid will be protected with a dioxaborolane group to increase its stability and reactivity in the reaction. The final step will involve deprotection of the dioxaborolane group to obtain the desired compound.", "Starting Materials": [ "8-fluoro-1,2,3,4-tetrahydroquinolin-2-one", "4,4,5,5-tetramethyl-1,3,2-dioxaborolane", "Palladium catalyst", "Base", "Solvent" ], "Reaction": [ "Step 1: Protection of the boronic acid with dioxaborolane", "Step 2: Halogenation of the quinoline derivative with a suitable halogenating agent", "Step 3: Suzuki coupling reaction between the protected boronic acid and the halogenated quinoline derivative using a palladium catalyst and a base in a suitable solvent", "Step 4: Deprotection of the dioxaborolane group using a suitable reagent to obtain the desired compound" ] }

CAS RN

2377233-77-5

Product Name

8-fluoro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,4-tetrahydroquinolin-2-one

Molecular Formula

C15H19BFNO3

Molecular Weight

291.1

Purity

95

Origin of Product

United States

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